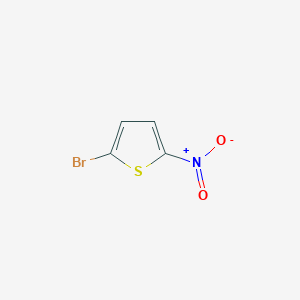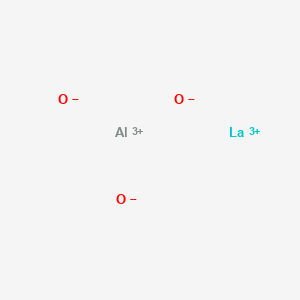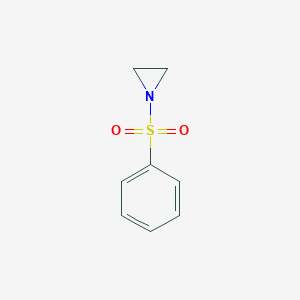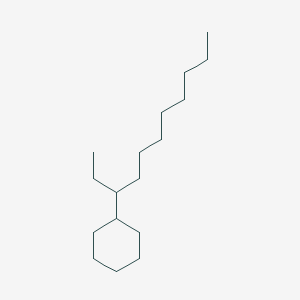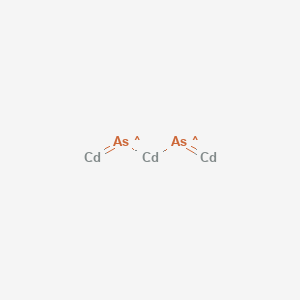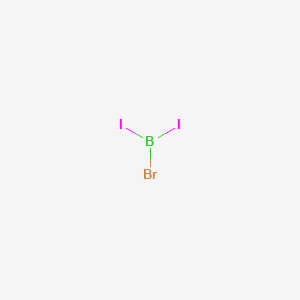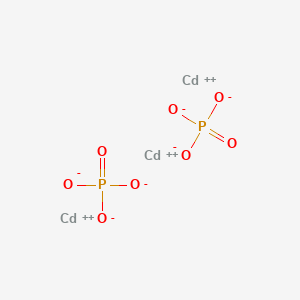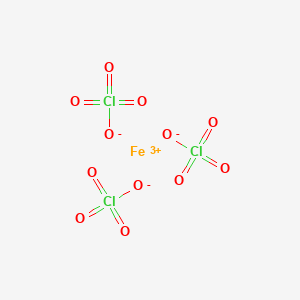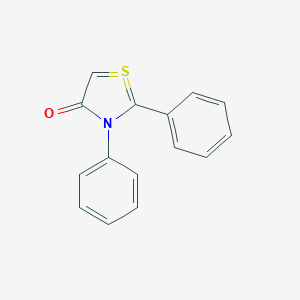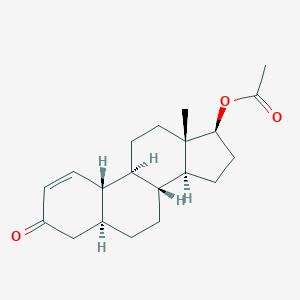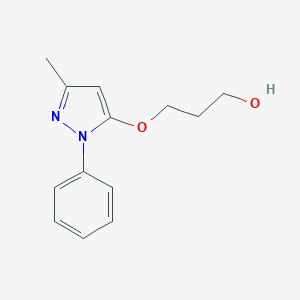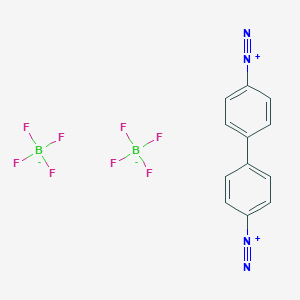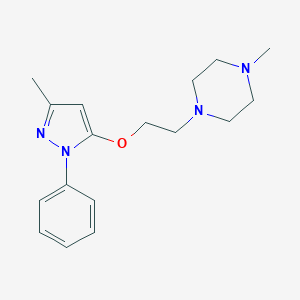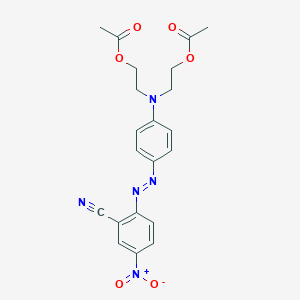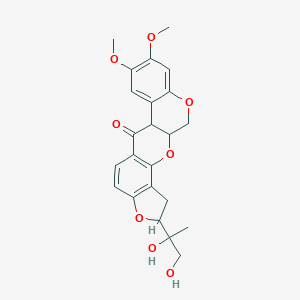
Rotenone, dihydro-dihydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rotenone, dihydro-dihydroxy-, is a natural compound that is derived from the roots of certain plants. It has been used for centuries as a pesticide, and in recent years, it has gained attention for its potential use in scientific research.
Wissenschaftliche Forschungsanwendungen
Parkinson's Disease Research
Rotenone has been extensively studied for its effects on dopaminergic neurons, particularly in the context of Parkinson's Disease (PD) research. In a study by Alam and Schmidt (2002), rotenone was found to cause degeneration of dopaminergic neurons and induce parkinsonian symptoms in rats (Alam & Schmidt, 2002). Similarly, Tada‐Oikawa et al. (2003) demonstrated that rotenone-induced apoptosis in human cultured cells, suggesting its role in the etiology of PD (Tada‐Oikawa et al., 2003).
Effects on Mitochondrial Function
Rotenone is known to affect mitochondrial function. Tyurina et al. (2013) showed that rotenone exposure resulted in disruption of electron transport and production of reactive oxygen species in human lymphocytes (Tyurina et al., 2013).
Environmental Impact Studies
Rotenone's impact on the environment has also been a subject of research. Dalu et al. (2015) investigated the effects of rotenone on non-target aquatic fauna, revealing its significant impact on various invertebrate groups (Dalu et al., 2015). Additionally, Robertson and SMITH-VANIZ (2008) discussed the use of rotenone in marine research and its perceived environmental effects (Robertson & SMITH-VANIZ, 2008).
Neurotoxicity and Neurodegenerative Diseases
Further exploring its neurotoxic effects, studies like that by Wu et al. (2015) have shown that rotenone impairs autophagic flux and lysosomal functions in models of Parkinson’s disease (Wu et al., 2015). Radad et al. (2019) provided a comprehensive review on rotenone as a model for Parkinson's disease, discussing its implications and mechanisms of action (Radad et al., 2019).
Tritiation and Botanical Research
Filer and Egan (2021) described the synthesis and characterization of a tritiated analogue of dihydrorotenone, highlighting its application in understanding the action of rotenoids at the receptor level in insects (Filer & Egan, 2021).
Reproducibility in Parkinson's Disease Models
Cannon et al. (2009) focused on improving the reproducibility of the rotenone model in Parkinson's disease research (Cannon et al., 2009).
Behavioral and Developmental Studies
Melo et al. (2015) assessed the short-term toxicity of rotenone on the developmental, biochemical, and behavioral aspects in fish, demonstrating its wide range of sublethal effects (Melo et al., 2015).
Eigenschaften
CAS-Nummer |
10585-57-6 |
|---|---|
Produktname |
Rotenone, dihydro-dihydroxy- |
Molekularformel |
C23H24O8 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
6-(1,2-dihydroxypropan-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one |
InChI |
InChI=1S/C23H24O8/c1-23(26,10-24)19-7-13-14(30-19)5-4-11-21(25)20-12-6-16(27-2)17(28-3)8-15(12)29-9-18(20)31-22(11)13/h4-6,8,18-20,24,26H,7,9-10H2,1-3H3 |
InChI-Schlüssel |
HCVCUIIDODCONY-UHFFFAOYSA-N |
SMILES |
CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
Kanonische SMILES |
CC(CO)(C1CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC)O |
Andere CAS-Nummern |
10585-57-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



